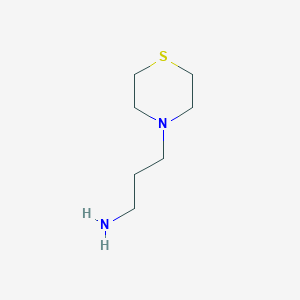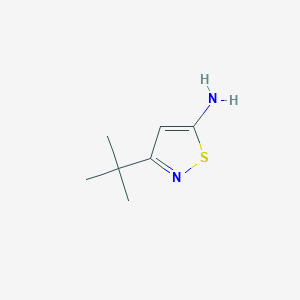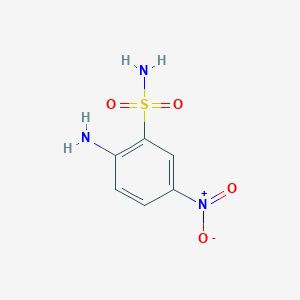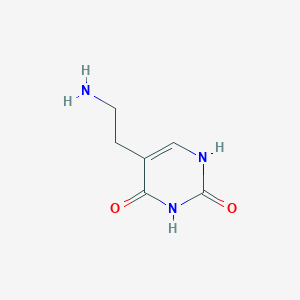
5-bromo-N-butylpyridin-2-amine
Overview
Description
5-bromo-N-butylpyridin-2-amine: is an organic compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol. This compound features a six-membered pyridine ring with a bromine atom attached at the 5th position and a butyl group linked to the nitrogen atom at the 2nd position. The presence of both the reactive bromine atom and the amine group makes it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 2-bromo-pyridine with Butylamine: One method involves the reaction of 2-bromo-pyridine with butylamine followed by hydrogenation.
Reaction of 2-bromo-pyridine with N-butylamine under acidic conditions: Another method involves the reaction of 2-bromo-pyridine with N-butylamine under acidic conditions.
Industrial Production Methods:
- The industrial production methods for 5-bromo-N-butylpyridin-2-amine are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-butylpyridin-2-amine can be readily substituted with other desired groups.
Coupling Reactions: The amine functionality allows for further functionalization through various coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are often used in coupling reactions.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce more complex molecules with diverse functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-bromo-N-butylpyridin-2-amine is used as a versatile building block in organic synthesis due to the presence of both the reactive bromine atom and the amine group.
Biology and Medicine:
Medicinal Chemistry: The presence of the pyridine ring and the amine group makes this compound a potential candidate for the development of new drugs.
Industry:
Material Science: The compound’s unique properties make it valuable for studies in material science, where it can be used to develop new materials with specific functionalities.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-butylpyridin-2-amine is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes and receptors. The pyridine ring and the amine group can participate in various interactions with biological targets, potentially leading to antimicrobial, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
2-Amino-5-bromopyridine: This compound has a similar structure but lacks the butyl group.
2-Amino-5-chloropyridine: Similar to 5-bromo-N-butylpyridin-2-amine but with a chlorine atom instead of a bromine atom.
2-Amino-5-iodopyridine: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness:
- The presence of the butyl group in this compound can influence its solubility and steric hindrance in potential interactions, making it unique compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-butylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-6-11-9-5-4-8(10)7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGJAVDIHVPRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573062 | |
| Record name | 5-Bromo-N-butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280116-80-5 | |
| Record name | 5-Bromo-N-butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)


![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)






![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)



